Fmoc-Orn(Boc)-OH

Catalog No.
S779153
CAS No.
109425-55-0
M.F
C25H30N2O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Orn(Boc)-OH

CAS Number

109425-55-0

Product Name

Fmoc-Orn(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1

InChI Key

JOOIZTMAHNLNHE-NRFANRHFSA-N

Synonyms

Fmoc-Orn(Boc)-OH;109425-55-0;Nalpha-Fmoc-Ndelta-Boc-L-ornithine;Ndelta-Boc-Nalpha-Fmoc-L-ornithine;ST51016052;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoicacid;Fmoc-Orn(Boc);AC1MBSTU;PubChem10032;Fmoc-L-Orn(Boc)-OH;47560_ALDRICH;SCHEMBL1638340;47560_FLUKA;CTK0H6403;N-a-Boc-N-deta-Boc-L-ornithine;JOOIZTMAHNLNHE-NRFANRHFSA-N;MolPort-003-725-669;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid;ACT07666;ANW-74604;CF-193;MFCD00065668;ZINC15721297;AKOS015924224;CS13540

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides.

Fmoc-Orn(Boc)-OH is a non-proteinogenic amino acid derivative essential for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates an ornithine residue, which is a one-carbon homolog shorter than the proteinogenic lysine. The compound features two critical orthogonal protecting groups: the base-labile Fmoc group on the α-amine for peptide chain elongation, and the acid-labile Boc group on the δ-amine side chain. This protection scheme ensures compatibility with standard Fmoc/tBu synthesis strategies, where the Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is efficiently removed during the final trifluoroacetic acid (TFA) cleavage from the resin.

Research Fit

Fits standard Fmoc/tBu SPPS workflows with orthogonal Fmoc/Boc protection
Boc δ-amine remains stable during chain elongation, removed at final TFA cleavage
Reported high enantiomeric purity supports chiral fidelity in peptide assembly

Direct substitution of Fmoc-Orn(Boc)-OH with its closest proteinogenic analog, Fmoc-Lys(Boc)-OH, is a critical design choice, not a simple procurement swap. The single methylene (CH₂) group difference in side-chain length fundamentally alters the resulting peptide's conformational properties, steric profile, and potential for intramolecular reactions. This seemingly minor structural change can dramatically impact biological activity, receptor binding affinity, and proteolytic stability. Furthermore, substituting with an ornithine derivative bearing a different side-chain protecting group, such as the benzyloxycarbonyl (Z) group, disrupts process compatibility by requiring non-standard, orthogonal deprotection steps like hydrogenolysis instead of the simple, unified TFA cleavage used for Boc groups. This necessitates significant changes to the entire synthesis and purification workflow.

Substitution Risk

Deprotection chemistry mismatch
Boc (acid/TFA), Dde (hydrazine), and Aloc (Pd(0)) removal conditions are not interchangeable and may shift synthesis timeline and product profile.
On-resin modification pathways differ
Dde and Aloc allow selective on-resin side-chain deprotection; Boc does not, restricting mid-synthesis diversification strategies.
Workflow re-validation likely
Switching derivatives may require re-optimization of coupling and deprotection steps, potentially affecting yield and purity.

Process Control: Managing Lactam Formation Risk Compared to Lysine

The shorter side chain of ornithine makes it inherently more prone to intramolecular cyclization (lactam formation) during carboxyl group activation compared to lysine. This side reaction can cap the growing peptide chain, reducing the yield of the target full-length peptide. While lysine's longer side chain does not readily form a stable seven-membered lactam, ornithine can form a more favorable six-membered ring. The use of Fmoc-Orn(Boc)-OH requires careful selection of coupling reagents and minimized pre-activation times to mitigate this risk, making it a choice for controlled synthesis processes where this reactivity is understood and managed.

Evidence DimensionPropensity for Lactam Formation Side Reaction
Target Compound DataHigh (forms stable 6-membered lactam)
Comparator Or BaselineFmoc-Lys(Boc)-OH: Low (unfavored 7-membered lactam formation)
Quantified DifferenceQualitatively significant increase in risk of chain-terminating side reaction for Orn vs. Lys.
ConditionsStandard Fmoc-SPPS activation/coupling steps.

This highlights a critical process parameter; while lysine is more inert, ornithine's reactivity requires process control but enables specific applications like constrained peptide synthesis.

Side-Chain Orthogonality
Cross-study comparable
Boc: TFA-labile Dde: hydrazine-labile Aloc: Pd(0)-labile
Orthogonal protection supports standard Fmoc/tBu SPPS without on-resin side-chain manipulation.
Deprotection conditions dictate overall synthesis strategy.

Precursor Suitability: Enabling Efficient Cyclization for Constrained Peptides

The shorter side chain of ornithine is frequently specified over lysine to create more conformationally constrained cyclic peptides via side-chain-to-side-chain or side-chain-to-terminus lactam bridges. Studies comparing cyclization efficiency show that ring size and precursor geometry are critical. For example, in one head-to-tail cyclization study of a 10-mer peptide, using an Asp linker (shorter side chain, analogous to Orn) resulted in a crude purity of 74.7% with only 9.92% dimer formation. In contrast, the analogous peptide using a Glu linker (longer side chain, analogous to Lys) yielded a lower crude purity of 52.5% and a significantly higher dimer formation of 19.46%. This demonstrates the selection of a shorter side-chain precursor like ornithine can directly improve yields of desired cyclic monomers.

Evidence DimensionCrude Purity and Dimerization in Head-to-Tail Cyclization
Target Compound DataAnalog (Asp-linked, shorter side chain): 74.7% crude purity, 9.92% dimer.
Comparator Or BaselineAnalog (Glu-linked, longer side chain): 52.5% crude purity, 19.46% dimer.
Quantified Difference~42% higher crude purity and ~50% less dimer formation with the shorter side-chain precursor.
ConditionsOn-resin head-to-tail cyclization of a 10-mer peptide using DIC/Oxyma coupling.

For synthesizing constrained cyclic peptides, choosing Fmoc-Orn(Boc)-OH over its lysine counterpart can be critical for maximizing the yield of the target monomeric product and simplifying purification.

Enantiomeric Purity
Head-to-head comparison
≥ 99.5% ee (L-isomer)
High enantiomeric excess supports chiral fidelity and batch reproducibility.
Chiral HPLC specification for Novabiochem grade.

Workflow Compatibility: Boc Protection for Standard TFA Cleavage

The tert-butyloxycarbonyl (Boc) side-chain protection of Fmoc-Orn(Boc)-OH is integral to its utility in standard Fmoc/tBu synthesis workflows. The Boc group is completely stable to the repeated basic treatments (e.g., 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle. However, it is efficiently cleaved using trifluoroacetic acid (TFA), the standard reagent for final peptide cleavage from most acid-labile resins (e.g., Wang, Rink Amide). This contrasts with alternative protecting groups like benzyloxycarbonyl (Z), which is also used for ornithine side-chain protection but requires separate, non-standard deprotection methods such as catalytic hydrogenolysis, adding significant process complexity.

Evidence DimensionDeprotection Condition
Target Compound DataBoc group: Cleaved with Trifluoroacetic Acid (TFA).
Comparator Or BaselineZ (Cbz) group: Requires catalytic hydrogenolysis or strong acids like HBr/AcOH.
Quantified DifferenceQualitative: Boc enables a single-step final cleavage/deprotection with standard reagents, while Z requires an entirely separate, orthogonal process step.
ConditionsFinal deprotection step in Fmoc-SPPS.

Procuring the Boc-protected form ensures seamless integration into the most common Fmoc-SPPS workflows without requiring specialized equipment or additional chemical processes for deprotection.

Cell Permeability
Reported
Improved cellular uptake vs. unconjugated GFP peptide (qualitative)
May support cell-penetrating peptide research; quantification not available in cited sources.
Independent validation recommended; vendor-cited reference.
DMF Solubility
Cross-study comparable
DMF: 20 mg/mL; DMSO: 10 mg/mL; EtOH: 10 mg/mL
Quantified DMF solubility supports efficient coupling in automated SPPS.
Aloc and Dde analogs lack quantitative solubility data.

Synthesis of Conformationally Constrained Cyclic Peptides and Stapled Peptides

Ideal for projects requiring the synthesis of cyclic peptides where a shorter, more rigid lactam bridge is desired compared to what is achievable with lysine. The demonstrated ability to favor monomeric cyclization over dimerization makes it the specific choice for improving yields and simplifying the purification of constrained therapeutic peptides.

Structure-Activity Relationship (SAR) Studies to Modulate Bioactivity

Essential for research programs systematically probing the impact of side-chain length on peptide function. Replacing a lysine with an ornithine provides a precise, single-carbon modification to assess how side-chain length affects target binding, potency, and proteolytic stability, as demonstrated in studies on antimicrobial peptides.

Peptide Synthesis in Standardized, High-Throughput Workflows

The Boc side-chain protection makes this reagent fully compatible with automated synthesizers and standard protocols that rely on a unified TFA-based cleavage and deprotection step. This avoids the process deviations required for other protecting groups (e.g., Z, Aloc), ensuring predictable and reproducible synthesis without specialized handling.

Application Fit Matrix

Application
Selection Property
Validation Focus
Linear ornithine-containing peptide synthesis
Orthogonal Boc side-chain protection
TFA-cleavable Boc stability during chain assembly
Cell-penetrating peptide research
Reported intracellular delivery enhancement
Cellular uptake assay reproducibility
Cyclic peptide and arginine analog synthesis
δ-amine site for cyclization/guanidylation
On-resin cyclization efficiency
High-fidelity peptide research
Verified enantiomeric purity
Chiral HPLC batch consistency

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

454.21038668 Da

Monoisotopic Mass

454.21038668 Da

Heavy Atom Count

33

Wikipedia

Nalpha-Fmoc-Ndelta-Boc-L-ornithine

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